molecular formula C11H12ClIN2 B8152292 6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8152292
M. Wt: 334.58 g/mol
InChI Key: YDMKYLOOIXJTDN-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of chlorine and iodine substituents on the pyrrolopyridine ring, along with an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of pyrrolopyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the pyrrolopyridine core.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may act by binding to and inhibiting the activity of certain enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival . The inhibition of these receptors can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and iodine substituents along with an isobutyl group. This combination of substituents can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-3-iodo-1-(2-methylpropyl)pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClIN2/c1-7(2)5-15-6-9(13)8-3-4-10(12)14-11(8)15/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMKYLOOIXJTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C1N=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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